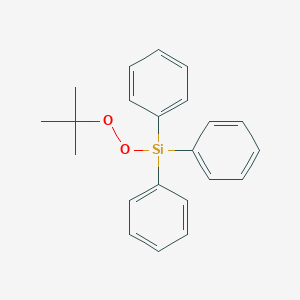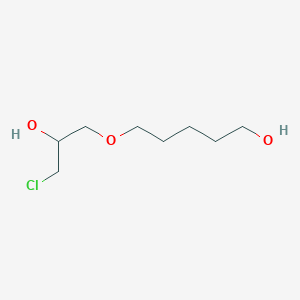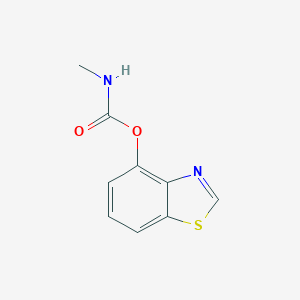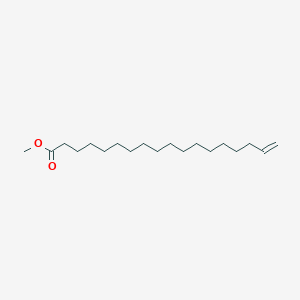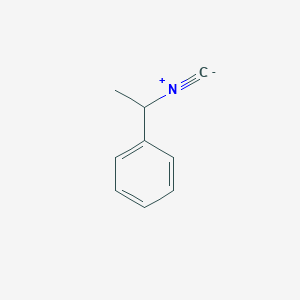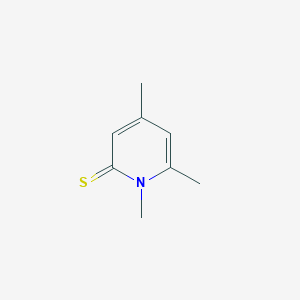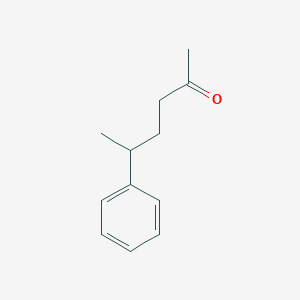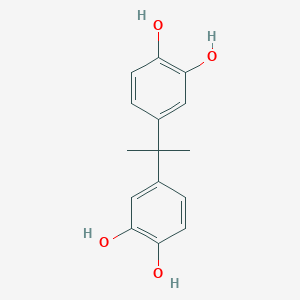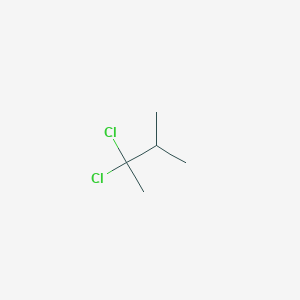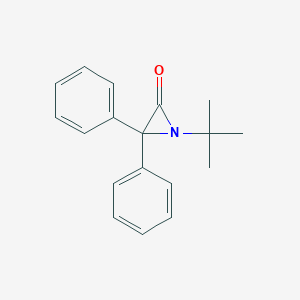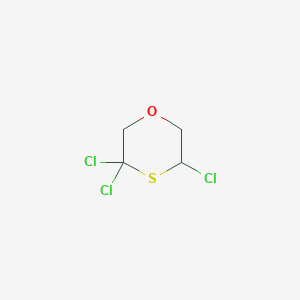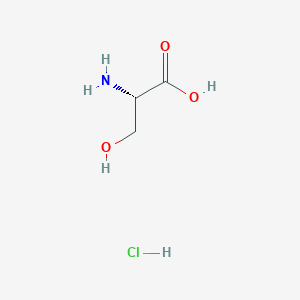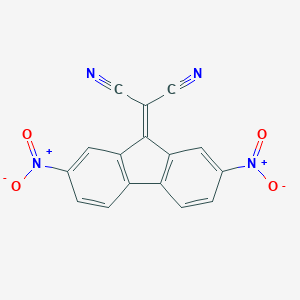
(2,7-Dinitro-9H-fluoren-9-ylidene)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,7-Dinitro-9H-fluoren-9-ylidene)malononitrile, commonly known as DNFM, is a fluorescent dye that has been widely used in scientific research. Its unique properties make it a valuable tool in various applications, including biochemical analysis, microscopy, and medical diagnostics.
Mecanismo De Acción
DNFM works by absorbing light at a specific wavelength and emitting light at a longer wavelength, a process known as fluorescence. The absorption and emission spectra of DNFM depend on the pH of the environment, making it a useful tool for pH sensing. DNFM can also form a complex with metal ions such as copper and zinc, which can enhance its fluorescence and provide a means of detecting these ions.
Efectos Bioquímicos Y Fisiológicos
DNFM has been found to have low toxicity and is not known to have any significant physiological effects. However, it should be noted that DNFM has not been extensively studied for its potential toxicity and should be handled with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DNFM has several advantages as a fluorescent probe, including its high quantum yield and photostability. It is also relatively easy to synthesize and can be used in a wide range of applications. However, DNFM has some limitations, including its sensitivity to pH and its tendency to form aggregates in aqueous solutions.
Direcciones Futuras
There are several future directions for DNFM research. One area of interest is the development of new methods for synthesizing DNFM and its derivatives. Another area of interest is the development of new applications for DNFM, such as in vivo imaging and drug delivery. Finally, there is a need for more extensive toxicity studies to ensure that DNFM is safe for use in medical applications.
In conclusion, DNFM is a valuable tool in scientific research due to its unique properties as a fluorescent probe. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. DNFM has the potential to be used in a wide range of applications and is an exciting area of research for the future.
Métodos De Síntesis
DNFM can be synthesized by reacting 2,7-dinitrofluorenone with malononitrile in the presence of a base such as potassium carbonate. The reaction produces a yellow crystalline powder with a high melting point of 246-248°C.
Aplicaciones Científicas De Investigación
DNFM has been widely used in scientific research as a fluorescent probe due to its high quantum yield and photostability. It has been used in various applications, including fluorescence microscopy, flow cytometry, and protein labeling. DNFM has been used to label proteins and peptides for fluorescence-based detection and quantification. It has also been used to study the dynamics of lipid bilayers and to detect reactive oxygen species in cells.
Propiedades
Número CAS |
15538-90-6 |
|---|---|
Nombre del producto |
(2,7-Dinitro-9H-fluoren-9-ylidene)malononitrile |
Fórmula molecular |
C16H6N4O4 |
Peso molecular |
318.24 g/mol |
Nombre IUPAC |
2-(2,7-dinitrofluoren-9-ylidene)propanedinitrile |
InChI |
InChI=1S/C16H6N4O4/c17-7-9(8-18)16-14-5-10(19(21)22)1-3-12(14)13-4-2-11(20(23)24)6-15(13)16/h1-6H |
Clave InChI |
DBOFUBZQRADHSA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(C#N)C#N)C3=C2C=CC(=C3)[N+](=O)[O-] |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(C#N)C#N)C3=C2C=CC(=C3)[N+](=O)[O-] |
Otros números CAS |
15538-90-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



